molecular formula C20H40O6 B14442773 2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 75507-22-1

2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Cat. No.: B14442773
CAS No.: 75507-22-1
M. Wt: 376.5 g/mol
InChI Key: UCKUGXSGNMAPLO-UHFFFAOYSA-N
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Description

2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane, also known as 18-Crown-6, is a crown ether with the molecular formula C12H24O6. It is a white, hygroscopic crystalline solid with a low melting point. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the following steps :

  • Reacting triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base.
  • The reaction proceeds as follows: [ (CH_2OCH_2CH_2Cl)_2 + (CH_2OCH_2CH_2OH)_2 + 2 KOH \rightarrow (CH_2CH_2O)_6 + 2 KCl + 2 H_2O ]

Industrial Production Methods

Industrial production of this compound involves the oligomerization of ethylene oxide. The compound can be purified by distillation or recrystallization from hot acetonitrile .

Chemical Reactions Analysis

Types of Reactions

2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether structure coordinate with the cation, stabilizing it within the cavity of the molecule. This complexation facilitates various chemical reactions by increasing the solubility of the cation in nonpolar solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its high affinity for potassium cations and its ability to act as a phase-transfer catalyst. Its structure allows for the formation of stable complexes with various cations, making it valuable in a wide range of chemical and industrial applications .

Properties

CAS No.

75507-22-1

Molecular Formula

C20H40O6

Molecular Weight

376.5 g/mol

IUPAC Name

2-octyl-1,4,7,10,13,16-hexaoxacyclooctadecane

InChI

InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-20-19-25-16-15-23-12-11-21-9-10-22-13-14-24-17-18-26-20/h20H,2-19H2,1H3

InChI Key

UCKUGXSGNMAPLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1COCCOCCOCCOCCOCCO1

Origin of Product

United States

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